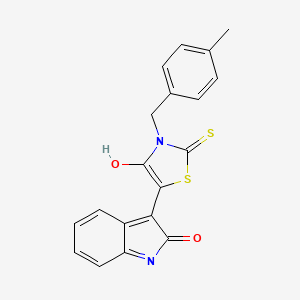

(Z)-3-(4-methylbenzyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-3-(4-methylbenzyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- A series of thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial efficacy against both gram-positive and gram-negative bacteria. These compounds show a range of activities, with some displaying good to moderate efficacy, highlighting their potential as antimicrobial agents (PansareDattatraya & Devan, 2015). Similarly, (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, including structures similar to the compound , have demonstrated antibacterial activity primarily against Gram-positive bacterial strains, suggesting the influence of electron-withdrawing substituents on antibacterial response (Trotsko et al., 2018).

Anticancer Activity

- Novel benzimidazole derivatives containing the thioxothiazolidin-4-one moiety have shown promising anticancer activity against various cancer cell lines, including human hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma, highlighting their potential as anticancer agents (Refaat, 2010). The investigation of supramolecular structures of thioxothiazolidin-4-ones has provided insights into their dimerization and interaction patterns, which could be relevant for designing drugs with specific biological activities (Delgado et al., 2005).

Enzyme Inhibition and Anti-inflammatory Activity

- The inhibition of xanthine oxidase by 2-amino-5-alkylidene-thiazol-4-ones, including compounds structurally related to the compound of interest, has been studied for its potential in treating conditions associated with oxidative stress and inflammation. These studies suggest that certain derivatives can significantly inhibit xanthine oxidase activity, offering a basis for anti-inflammatory drug development (Smelcerovic et al., 2015).

Carbonic Anhydrase Inhibition

- Novel benzenesulfonamides incorporating the thioxothiazolidin-2-ylidene moiety have been explored for their inhibitory action on carbonic anhydrase, showing significant inhibition particularly against tumor-associated isoforms. This activity suggests potential applications in cancer therapy through the modulation of tumor microenvironment acidity (Eldehna et al., 2017).

Eigenschaften

IUPAC Name |

3-[4-hydroxy-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S2/c1-11-6-8-12(9-7-11)10-21-18(23)16(25-19(21)24)15-13-4-2-3-5-14(13)20-17(15)22/h2-9,23H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGCACXZXTZZHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1H-indole-3-carboxamide](/img/structure/B2725157.png)

![4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2725158.png)

![N-[2-(Oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2725159.png)

![2-{[(3,5-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2725163.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-bromophenyl)-1H-pyrrol-3(2H)-one](/img/structure/B2725169.png)

![{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine](/img/structure/B2725170.png)

![11-[4-(2-Hydroxyethyl)-1-piperazinyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-B]isoquinoline-6-carbonitrile](/img/structure/B2725172.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2725174.png)